molecular formula C7H6N2OS B1283114 6-Amino-benzooxazole-2-thiol CAS No. 4694-92-2

6-Amino-benzooxazole-2-thiol

Cat. No.: B1283114
CAS No.: 4694-92-2
M. Wt: 166.2 g/mol
InChI Key: SARIJQZTDPNQMQ-UHFFFAOYSA-N
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Description

6-Amino-benzooxazole-2-thiol is a heterocyclic compound with the molecular formula C7H6N2OS It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Scientific Research Applications

6-Amino-benzooxazole-2-thiol has a wide range of applications in scientific research, including:

Safety and Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheets (SDS) for 6-Amino-benzooxazole-2-thiol .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials. They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Mechanism of Action

Target of Action

6-Amino-benzooxazole-2-thiol, a derivative of benzoxazole, is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .

Mode of Action

The planar benzene ring of the benzoxazole scaffold can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with its targets leads to various changes at the molecular level, affecting the function of the target proteins and enzymes.

Biochemical Pathways

Benzoxazole derivatives, including this compound, have been found to affect a wide range of metabolic pathways and cellular processes in disease pathology These include pathways involved in cancer, inflammation, and other diseases

Result of Action

The result of the action of this compound is largely dependent on its interaction with its biological targets. Benzoxazole derivatives have been shown to possess potent anticancer activity . They exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Action Environment

It’s worth noting that the synthesis of benzoxazole derivatives, including this compound, can be influenced by different reaction conditions and catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-benzooxazole-2-thiol typically involves the reaction of 2-aminophenol with various reagents. One common method is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at elevated temperatures . Another approach involves the use of 6-nitro-benzooxazole-2-thiol as a precursor, which is then reduced to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-benzooxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in the precursor can be reduced to form the amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride (NaBH4).

    Substitution: Various electrophiles under basic or acidic conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoxazole derivatives.

Comparison with Similar Compounds

    Benzoxazole: The parent compound, lacking the amino and thiol groups.

    2-Aminobenzothiazole: Similar structure but with a sulfur atom in the oxazole ring.

    6-Nitro-benzooxazole-2-thiol: A precursor in the synthesis of 6-Amino-benzooxazole-2-thiol.

Uniqueness: this compound is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications .

Properties

IUPAC Name

6-amino-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARIJQZTDPNQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545363
Record name 6-Amino-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4694-92-2
Record name 6-Amino-2(3H)-benzoxazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4694-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,3-benzoxazole-2-thiol
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